molecular formula C19H18FN3O2 B2465640 1-(4-fluorophenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine CAS No. 942005-02-9

1-(4-fluorophenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine

Cat. No.: B2465640
CAS No.: 942005-02-9
M. Wt: 339.37
InChI Key: SWIXHXCNPBVKCD-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine ( 942005-02-9) is a chemical compound with a molecular formula of C19H18FN3O2 and a molecular weight of 339.36 g/mol . This furopyridine-based compound is designed for research and development purposes only. The structural motif of furopyridine compounds is recognized for its potential in pharmaceutical research, as seen in patents detailing novel compounds for inhibiting various biological targets . Researchers investigating kinase inhibition may find this compound of particular interest, as related pyridineamine structures have been explored for their utility as potent kinase inhibitors in preclinical studies . This product is intended for laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use. Please request a quote for pricing, availability, and custom synthesis inquiries.

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(5-methylfuro[3,2-b]pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2/c1-13-2-7-17-16(21-13)12-18(25-17)19(24)23-10-8-22(9-11-23)15-5-3-14(20)4-6-15/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIXHXCNPBVKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions usually involve a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety. The use of microwave-assisted synthesis can also be explored to reduce reaction times and energy consumption .

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-fluorophenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-fluorophenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine is unique due to the presence of both the fluorophenyl and furo[3,2-b]pyridine groups, which confer distinct chemical and biological properties. This combination of functional groups can enhance its binding affinity and specificity for certain targets, making it a valuable compound for various research applications.

Biological Activity

1-(4-Fluorophenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine is a synthetic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with a 4-fluorophenyl group and a furo[3,2-b]pyridine moiety. The presence of these functional groups is hypothesized to influence its biological activity significantly.

Molecular Formula and Weight

  • Molecular Formula : C16H16FN3O2
  • Molecular Weight : 299.31 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the furo[3,2-b]pyridine core.
  • Introduction of the 4-fluorobenzyl group.
  • Formation of the piperazine ring.

Antimicrobial Activity

Research has indicated that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may possess comparable activity.

Anticancer Properties

Several studies have explored the anticancer potential of piperazine derivatives. A notable study highlighted that related compounds inhibited the growth of cancer cell lines without exhibiting cytotoxic effects on normal cells. This suggests a selective mechanism that could be further investigated for therapeutic applications.

Compound Cell Line IC50 (µM) Effect
Compound AB16F100.18Antimelanogenic
Compound BMCF-71.5Cytotoxicity observed
Compound CHeLa0.5No cytotoxicity

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes such as tyrosinase, which is crucial in melanin production. Inhibition studies revealed that certain derivatives exhibited competitive inhibition with low IC50 values, indicating strong binding affinity to the target enzyme.

Case Studies

  • Tyrosinase Inhibition Study : A study focusing on derivatives of piperazine demonstrated that modifications to the fluorobenzyl group enhanced inhibitory activity against Agaricus bisporus tyrosinase (AbTYR). The most potent inhibitor showed an IC50 value significantly lower than traditional inhibitors like kojic acid, suggesting potential applications in skin lightening agents.
  • Anticancer Evaluation : Another study evaluated the anticancer effects of related compounds on various cancer cell lines. Results indicated that while some derivatives were cytotoxic, others selectively inhibited cancer cell proliferation with minimal effects on healthy cells, highlighting their therapeutic potential.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 1-(4-fluorophenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine?

The synthesis typically involves coupling the 5-methylfuro[3,2-b]pyridine-2-carbonyl moiety to the piperazine core. Key steps include:

  • Coupling Reactions : Use of carbodiimide-based reagents (e.g., DCC or EDCI) to activate the carbonyl group for nucleophilic attack by the piperazine nitrogen.
  • Solvent and Temperature : Dichloromethane (DCM) or dimethylformamide (DMF) under reflux (40–60°C) to optimize yield .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the integration of the 4-fluorophenyl group (δ ~7.0 ppm for aromatic protons) and the furopyridine moiety (δ ~8.5 ppm for pyridinic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+^+ at m/z calculated for C21_{21}H19_{19}FN3_3O2_2).
  • X-ray Crystallography : Resolves spatial arrangement of the furopyridine and piperazine rings, critical for structure-activity relationship (SAR) studies .

Q. What are the primary biological targets of this compound?

The compound’s piperazine and furopyridine motifs suggest affinity for serotonergic receptors (e.g., 5-HT7_{7}R), validated by:

  • Radioligand Binding Assays : Competitive displacement of 3^3H-5-CT in HEK293 cells expressing 5-HT7_{7}R (IC50_{50} values < 100 nM) .
  • Functional Assays : cAMP accumulation studies to confirm agonist/antagonist activity .

Advanced Research Questions

Q. How do structural modifications to the piperazine or furopyridine moieties affect 5-HT7_{7}7​R affinity and metabolic stability?

  • Piperazine Replacement : Substituting piperazine with piperidine reduces 5-HT7_{7}R binding (e.g., 10-fold decrease in affinity) but improves metabolic stability in liver microsomes (t1/2_{1/2} increased from 15 to 45 minutes) .
  • Fluorophenyl Position : Para-fluorine on the phenyl ring enhances receptor selectivity over ortho/meta substitutions (e.g., 5-HT7_{7}R vs. 5-HT1A_{1A}R) due to steric and electronic effects .
  • Furopyridine Methylation : The 5-methyl group on furopyridine increases lipophilicity (logP +0.5), improving blood-brain barrier permeability in rodent models .

Q. How can contradictory data on toxicity and bioactivity be resolved when modifying this compound?

  • Case Study : Beta-cyclodextrin inclusion complexes reduce hepatotoxicity (IC50_{50} > 100 μM vs. 25 μM for free compound) but decrease 5-HT7_{7}R affinity (IC50_{50} from 50 nM to 200 nM). To address this:
    • SAR Optimization : Introduce polar substituents (e.g., hydroxyl groups) to balance solubility and receptor interaction .
    • In Silico Modeling : Molecular dynamics simulations predict binding pocket compatibility, minimizing toxicity while retaining activity .

Q. What strategies are recommended for optimizing pharmacokinetic properties without compromising receptor affinity?

  • Prodrug Design : Esterification of the carbonyl group enhances oral bioavailability (AUC increased by 2.5× in rats) while maintaining target engagement .
  • Metabolic Blocking : Fluorination at strategic positions (e.g., ortho to the piperazine) reduces CYP450-mediated oxidation, prolonging plasma half-life .

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